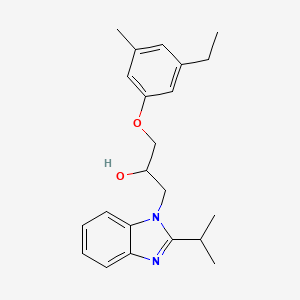
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders.
Mecanismo De Acción
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A acts as a selective beta-2 adrenergic receptor agonist, which means that it specifically targets the beta-2 adrenergic receptors in the lungs. Activation of these receptors leads to the relaxation of the smooth muscles in the airways, which results in bronchodilation. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to inhibit the release of pro-inflammatory cytokines, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have potent bronchodilatory effects in various animal models and human studies. It has also been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma and COPD. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to reduce airway inflammation and mucus production, which may further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its potent bronchodilatory effects, which make it a promising candidate for the treatment of respiratory disorders. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential. However, one of the limitations of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its relatively short half-life, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A. One potential direction is the development of novel formulations that can prolong its half-life and improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of more selective and potent beta-2 adrenergic receptor agonists based on the structure of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A may lead to the discovery of new and more effective treatments for respiratory disorders.
Métodos De Síntesis
The synthesis of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A involves a multi-step process, which includes the reaction of 3-ethyl-5-methylphenol with 2-chloro-1-(2-isopropyl-1H-benzimidazol-1-yl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have potent bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.
Propiedades
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-17-10-16(4)11-19(12-17)26-14-18(25)13-24-21-9-7-6-8-20(21)23-22(24)15(2)3/h6-12,15,18,25H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBTCBKOVGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
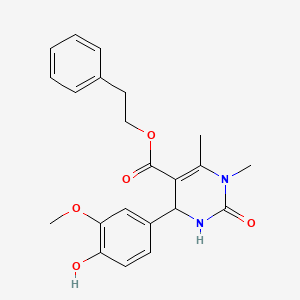

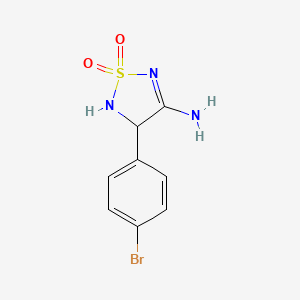
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)
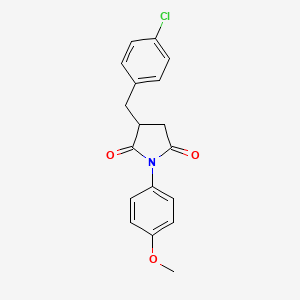
![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)
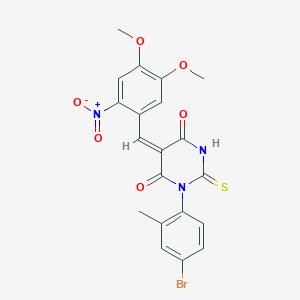
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)